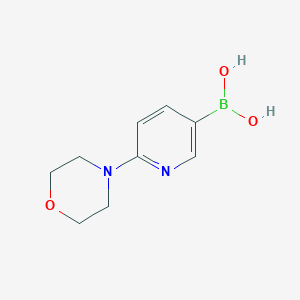
6-Morpholinopyridin-3-ylboronic acid
説明
6-Morpholinopyridin-3-ylboronic acid is a chemical compound with the molecular formula C9H13BN2O3 . It has an average mass of 208.022 Da and a monoisotopic mass of 208.101929 Da . It is also known by other names such as (6-Morpholino-3-pyridinyl)boronic acid and (6-(4-Morpholinyl)-3-pyridinyl)boronic acid .
Synthesis Analysis
The key functional group in 6-Morpholinopyridin-3-ylboronic acid is the boron atom. Boronic acids are valuable building blocks for creating complex molecules through carbon-carbon bond formation reactions like Suzuki-Miyaura coupling.Molecular Structure Analysis
The molecular structure of 6-Morpholinopyridin-3-ylboronic acid consists of a morpholine ring attached to a pyridine ring via a boronic acid group . The molecular formula is C9H13BN2O3 .Chemical Reactions Analysis
6-Morpholinopyridin-3-ylboronic acid can participate in diverse chemical reactions due to its complex molecular structure. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .Physical And Chemical Properties Analysis
6-Morpholinopyridin-3-ylboronic acid has a molecular weight of 208.02 g/mol . It has a boiling point of 458.6°C at 760 mmHg . It should be stored in a dry, sealed place .科学的研究の応用
Synthesis and Medicinal Chemistry Applications
6-Morpholinopyridin-3-ylboronic acid and its derivatives are primarily used in the synthesis of various biologically active compounds. One example is the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent antimicrobial agent, using bromination and dehydration strategies (Kumar, Sadashiva, & Rangappa, 2007). Similarly, the compound 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for several anticancer drugs, is synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, involving reactions like rearrangement and nucleophilic substitution (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).
Fluorophores and Fluorescence Studies
Novel fluorophores, crucial in biological imaging and sensing, have been designed and synthesized using morpholine derivatives. The comparative fluorescence of these compounds in different solvents and their application in labeling nucleosides for oligodeoxyribonucleotides has been studied, showing promising results (Singh & Singh, 2007).
Antimicrobial and Antiurease Activities
Morpholine derivatives containing azole nuclei exhibit significant antimicrobial and antiurease activities. For instance, compounds like 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide and its Schiff base derivatives have shown activity against various microbial strains and demonstrated enzyme inhibition (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).
Crystal Structure and Drug Design
The crystal structure of morpholine derivatives has been studied to understand their potential bioactivities. For example, the crystal structure of 3,5-dichloro-6-morpholinopyridin-2-ol was characterized to explore its possible bioactivities, with the crystallography providing insights into the molecular interactions and stability of the compound (Zheng, Liu, Shen, & Xu, 2009).
Safety And Hazards
特性
IUPAC Name |
(6-morpholin-4-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPQELNXDVTLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673757 | |
| Record name | [6-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinopyridin-3-ylboronic acid | |
CAS RN |
904326-93-8 | |
| Record name | (6-Morpholino-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904326-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Morpholino)pyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



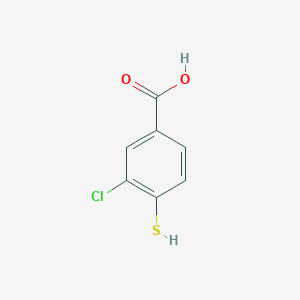
![3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1420933.png)
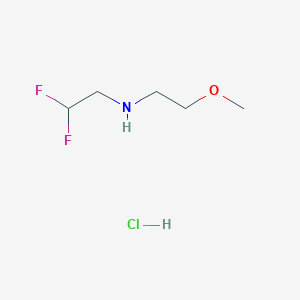
![ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1420936.png)
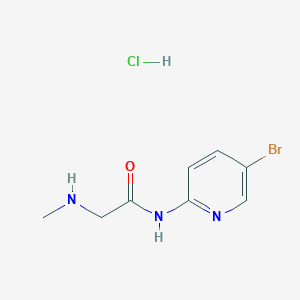
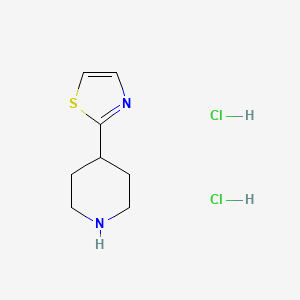
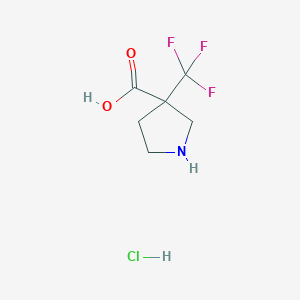
![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)
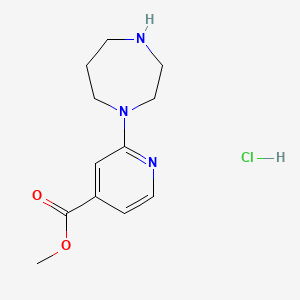
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B1420944.png)
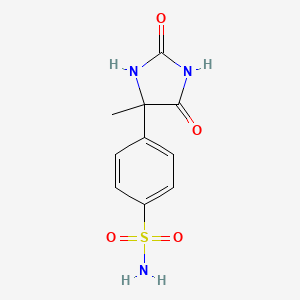
![N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide](/img/structure/B1420950.png)
![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)